molecular formula C8H18ClN3O B2408947 N-(propan-2-yl)piperazine-1-carboxamide hydrochloride CAS No. 1258651-80-7

N-(propan-2-yl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2408947
CAS No.: 1258651-80-7
M. Wt: 207.7
InChI Key: DTCSSMNCKVSNQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)piperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-yl)piperazine-1-carboxylic acid, while reduction may produce N-(propan-2-yl)piperazine .

Scientific Research Applications

N-(propan-2-yl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)piperazine-1-carboxamide
  • N-(propan-2-yl)piperazine-1-carboxylic acid
  • N-(propan-2-yl)piperazine

Uniqueness

N-(propan-2-yl)piperazine-1-carboxamide hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in various research applications where these properties are advantageous .

Properties

IUPAC Name

N-propan-2-ylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-7(2)10-8(12)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCSSMNCKVSNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-80-7
Record name N-(propan-2-yl)piperazine-1-carboxamide hydrochloride
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